3-Butoxy-1-propanol
Overview
Description
3-Butoxy-1-propanol, also known as propylene glycol n-butyl ether, is a chemical compound with the molecular formula C7H16O2 . It has an average mass of 132.201 Da and a monoisotopic mass of 132.115036 Da . It is a liquid at room temperature .
Molecular Structure Analysis
The this compound molecule contains a total of 24 bonds. There are 8 non-H bonds, 6 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aliphatic) .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 132.2 .Scientific Research Applications
Molecular Interactions in Binary Mixtures
- Research has explored the molecular interactions in binary mixtures involving similar compounds to 3-Butoxy-1-propanol. For instance, studies on 1-tert-butoxy-2-propanol with various alcohols have provided insights into molecular interactions through acoustic, volumetric, transport, and spectral studies. These studies contribute to understanding the behavior of such compounds in different conditions and their potential applications in scientific research (Dubey & Kaur, 2015).
Thermophysical and Spectroscopic Analysis
- Investigations into binary mixtures of compounds like 1-butoxy-2-propanol with alcohols have utilized thermophysical and spectroscopic approaches. These studies shed light on the physical and chemical interactions between molecules, which is crucial for applications in material science and chemical engineering (Dubey & Kaur, 2014).
Solubilising Character Studies
- The solubilizing characteristics of related alkoxyalcohol solvents, such as 1-tert-butoxy-2-propanol, have been examined. Understanding these characteristics is essential for their use in various industrial applications, including as solvents in chemical syntheses and formulations (Hart et al., 2019).
Applications in Fuel and Energy Research
- Compounds similar to this compound have been studied for their potential as fuel additives or biofuels. These studies are particularly important in the context of renewable energy and sustainable fuel technologies (Saggese et al., 2020).
Investigation in Solvent Extraction and Radiation Chemistry
- Research on compounds like 1-(2,2,3,3,-tetrafluoropropoxy)-3-(4-sec-butylphenoxy)-2-propanol, which are structurally related to this compound, has been significant in solvent extraction processes, especially in the context of nuclear waste management. Their stability and behavior under radiation exposure are critical for the safe and efficient extraction of radioactive elements (Swancutt et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
3-butoxypropan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-2-3-6-9-7-4-5-8/h8H,2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKBNCABAMQDIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4075453 | |
Record name | 3-Butoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10215-33-5, 63716-40-5 | |
Record name | 3-Butoxy-1-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10215-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Butoxy-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010215335 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanol, butoxy- (mixed isomers) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063716405 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Butoxy-1-propanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221254 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Butoxy-1-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4075453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Butoxy-1-propanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J82C5HN3M3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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